Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the reaction of 3-bromo-4,6-dimethylpyridine-2-thiol with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[4,5-b]pyridine-5-carboxylate: A closely related compound with a different fusion pattern of the thiazole and pyridine rings.
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-c]pyridine-5-carboxylate: Another similar compound with a different position of the bromine atom.
Uniqueness
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific fusion pattern and substitution, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2O2S |
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Molecular Weight |
315.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)7-5(2)8-9(12)14-17-10(8)13-6(7)3/h4H2,1-3H3 |
InChI Key |
IGZODJLDGFWJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C |
Origin of Product |
United States |
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